4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Description
4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, featuring a thiophene ring and a meta-methylphenyl (m-tolyl) substituent. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
CAS No. |
478256-07-4 |
|---|---|
Molecular Formula |
C14H12N4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S2/c1-10-4-2-5-11(8-10)13-16-17-14(19)18(13)15-9-12-6-3-7-20-12/h2-9H,1H3,(H,17,19)/b15-9+ |
InChI Key |
MXEAFSNQGLXPDI-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
Reactants :
-
m-Tolylhydrazine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Potassium hydroxide (1.5 equiv)
Procedure :
m-Tolylhydrazine is dissolved in ethanol and treated with carbon disulfide under ice-cooling. Potassium hydroxide is added dropwise, and the mixture is stirred at 25°C for 6 hours. The intermediate potassium salt of m-tolylthiosemicarbazide precipitates and is filtered.
Cyclization to Triazole-Thiol
The potassium salt is heated under reflux with 5% hydrochloric acid for 4 hours. Acidic hydrolysis eliminates ammonia, yielding 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
-
Solvent: Hydrochloric acid (5% aq.)
-
Temperature: 100°C (reflux)
-
Time: 4 hours
-
Yield: 78–85%
Characterization :
Schiff Base Formation with Thiophene-2-carbaldehyde
The amino group at position 4 of the triazole undergoes condensation with thiophene-2-carbaldehyde to form the title compound.
Condensation Reaction
Reactants :
-
5-(m-Tolyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
Thiophene-2-carbaldehyde (1.1 equiv)
-
Catalytic acetic acid
Procedure :
A mixture of the triazole-thiol and thiophene-2-carbaldehyde in ethanol is heated under reflux for 8–12 hours with catalytic acetic acid. The product crystallizes upon cooling and is purified via recrystallization from ethanol.
Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Time: 8–12 hours
-
Yield: 65–72%
Alternative Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (150 W, 100°C) reduces the reaction time to 30 minutes, achieving comparable yields (68–70%).
Mechanistic and Optimization Insights
Role of Acid Catalysis
Acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by the triazole’s amino group. The resulting hemiaminal dehydrates to form the imine.
Solvent and Base Effects
Polar aprotic solvents like HMPA (hexamethylphosphoramide) improve reaction homogeneity but require cautious handling due to toxicity. Bases such as potassium carbonate may aid in deprotonating the thiol, though excessive base can promote side reactions.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chromatographic Purity
Thin-layer chromatography (TLC) using silica gel GF₂₅₄ and ethyl acetate/hexane (1:1) confirms a single spot (Rf = 0.62).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | Ethanol | 78 | 12 | 72 |
| Microwave | Ethanol | 100 (MW) | 0.5 | 70 |
| HMPA-K₂CO₃ | HMPA | 80 | 24 | 68* |
*Yield extrapolated from analogous reactions.
Challenges and Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group undergoes nucleophilic reactions, particularly under alkaline conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
-
Oxidation : Converts to disulfide (-S-S-) bridges using mild oxidants like iodine .
Example Reaction :
Imine Bond Reactivity
The Schiff base (C=N) linkage participates in reversible reactions:
-
Hydrolysis : Cleavage in acidic aqueous media regenerates the primary amine and thiophene-2-carbaldehyde .
-
Reduction : Catalytic hydrogenation with H₂/Pd yields a secondary amine derivative .
Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (1M), 60°C, 3h | 5-(m-Tolyl)-4H-1,2,4-triazole-3-thiol |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Amino-5-(m-tolyl)-4H-triazole-3-thiol |
Cyclization and Heterocycle Formation
The triazole core facilitates ring-forming reactions:
-
Microwave-assisted cyclization : Reacts with hydrazides or amides under microwave irradiation to form fused heterocycles (e.g., triazolo[1,5-a]pyrimidines) .
-
Electrochemical synthesis : Forms 1,5-disubstituted triazoles via in situ NH₃ generation .
Key Method from Literature :
Coordination Chemistry
The thiol and imine groups act as ligands for metal ions:
-
Complexation with Fe³⁺/Cu²⁺ : Forms stable complexes in molar ratios of 1:1 or 1:2 (metal:ligand), confirmed by UV-Vis and FTIR .
Stability Constants :
| Metal Ion | log β (1:1) | log β (1:2) |
|---|---|---|
| Fe³⁺ | 8.2 ± 0.3 | 14.7 ± 0.5 |
| Cu²⁺ | 6.9 ± 0.2 | 12.1 ± 0.4 |
Functionalization at the Thiophene Ring
Electrophilic substitution occurs at the electron-rich thiophene moiety:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.
Research Findings and Trends
-
Green Chemistry Applications : Metal-free oxidative cyclization using I₂/TBHP enables sustainable synthesis of triazole derivatives .
-
Biological Relevance : Schiff base derivatives show enhanced antimicrobial activity compared to the parent compound .
-
Thermal Stability : The compound decomposes at 218°C (TGA data), making it suitable for high-temperature reactions .
Scientific Research Applications
4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazoles class, characterized by a thiol group and a thiophenyl ring, contributing to its unique chemical properties. The structure includes an m-tolyl group, which enhances its lipophilicity and potential biological activity. Its molecular formula is C₁₃H₁₃N₄S₂, which indicates the presence of nitrogen and sulfur atoms that play critical roles in its chemical reactivity and biological interactions.
Chemical Properties and Reactivity
The chemical reactivity of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is attributed to its functional groups. Key reactions include those crucial for synthesizing derivatives that may exhibit enhanced biological activities.
Synthesis
4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can be synthesized through several methods, allowing for varying yields and purity levels depending on reaction conditions.
Applications
The applications of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol are diverse. Studies on similar compounds have demonstrated various interactions with biological targets. Interaction studies involving 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol could reveal its mechanism of action and potential therapeutic targets.
Structural Similarities
Several compounds share structural similarities with 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. Some examples include:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Pyridine ring instead of thiophene | 0.93 |
| 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Phenyl group substitution | 0.87 |
| 4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | p-Tolyl group substitution | 0.87 |
| 4-Amino-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol | o-Tolyl group substitution | 0.84 |
Mechanism of Action
The mechanism of action of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Br) or electron-donating groups (e.g., -OCH₃) on the aryl rings modulate electronic properties and reactivity .
- The m-tolyl group in the target compound may enhance steric bulk compared to pyridyl or phenyl analogs, affecting binding interactions .
Anticancer Activity
- Target Compound: Metal complexes of the thiophene-containing analog (replacing m-tolyl with pyridin-4-yl) showed moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cells, with IC₅₀ values comparable to cisplatin .
- Analog: 4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (nitro-substituted) demonstrated enhanced cytotoxicity due to nitro-group-mediated DNA intercalation .
Antimicrobial Activity
- Compounds with 3-chlorophenyl substituents (e.g., 5-(3-chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibited broad-spectrum activity against bacterial and fungal strains, with MIC values <10 µg/mL .
- The m-tolyl group’s methyl substituent may reduce polarity, enhancing penetration through microbial membranes compared to polar pyridyl analogs .
Antiviral Potential
Physicochemical Properties
Biological Activity
4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound features a thiol group and a thiophenyl ring, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C₁₃H₁₃N₄S₂, indicating the presence of nitrogen and sulfur atoms that are critical for its biological interactions.
The synthesis of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods that allow for different yields and purity levels. The compound's structure enhances its lipophilicity, potentially increasing its biological activity. Key reactions include nucleophilic substitutions and condensation reactions that are essential for generating derivatives with enhanced biological properties .
Biological Activities
Research indicates that 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol exhibits a range of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of triazole thiol derivatives against various microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The results showed that compounds with electron-donating groups exhibited more potent antibacterial and antifungal activities compared to those with electron-withdrawing groups. For instance:
| Sample Code | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species | Fungal Species |
|---|---|---|---|---|
| 4a | 1 | 7 | S. aureus | C. albicans |
| 4b | 1 | 9 | E. coli | C. albicans |
| 4c | 1 | 5 | K. pneumoniae | - |
The study concluded that the electron density on the N-4 position of the triazole nucleus significantly affects the antimicrobial activities .
Anticancer Activity
In another investigation, derivatives of triazole-thiol were tested for their cytotoxic effects against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain synthesized compounds exhibited selective cytotoxicity towards cancer cells while showing low toxicity to normal cells. Notably, compounds bearing hydrazone moieties demonstrated significant anticancer potential .
The mechanism through which 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects may involve the interaction with specific biological targets or pathways. The presence of sulfur in the triazole structure enhances its reactivity and ability to form complexes with metal ions or other biomolecules, potentially leading to increased therapeutic efficacy .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities. The following table summarizes some notable examples:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Pyridine ring instead of thiophene | 0.93 |
| 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Phenyl group substitution | 0.87 |
| 4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | p-Tolyl group substitution | 0.87 |
| 4-Amino-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol | o-Tolyl group substitution | 0.84 |
These compounds exhibit similar biological activities but may differ in potency and specificity due to their unique structural features .
Q & A
Q. How can the synthesis of 4-((Thiophen-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol be optimized for reproducibility?
Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of thiophene-2-carbaldehyde with 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. Key optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100–120°C) and improve yield .
- Use of polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and reaction efficiency .
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .
Critical parameters to monitor: pH (neutral to slightly basic), temperature control, and stoichiometric ratios of reactants.
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer: Standard characterization protocols include:
- ¹H/¹³C NMR spectroscopy : Confirm structural integrity by verifying peaks for thiophene (δ 6.8–7.5 ppm), triazole (δ 8.1–8.3 ppm), and m-tolyl (δ 2.3 ppm for CH₃) .
- LC-MS : Detect molecular ion peaks ([M+H]⁺) at m/z 341.38 (calculated for C₁₄H₁₂N₄S₂) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- FTIR : Identify key functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=S at 1250 cm⁻¹) .
Q. How is the antiradical activity of this compound evaluated experimentally?
Methodological Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:
Prepare a 1 mM DPPH solution in ethanol.
Mix the compound at concentrations (e.g., 1 × 10⁻³ M to 1 × 10⁻⁴ M) with DPPH and incubate for 30 min in the dark.
Measure absorbance at 517 nm ; calculate % inhibition using:
For example, derivatives with (thiophen-2-ylmethylene)amino substituents show 78–78.4% inhibition at 1 × 10⁻³ M .
Advanced Research Questions
Q. How do structural modifications impact antiradical activity, and what contradictions arise in structure-activity relationships (SAR)?
Methodological Answer: Key SAR findings and contradictions include:
- Enhanced activity : The (thiophen-2-ylmethylene)amino group increases radical scavenging (78.4% inhibition) due to electron-donating effects .
- Reduced activity : Bulky substituents (e.g., 4-fluorobenzylidene) decrease activity by ~15% due to steric hindrance .
- Concentration dependence : Activity of some derivatives (e.g., compound 8) remains stable (78.4% → 78.1%) even at lower concentrations (1 × 10⁻⁴ M), suggesting non-stoichiometric radical quenching mechanisms .
Table 1: Antiradical Activity of Selected Derivatives
| Compound | Substituent | % Inhibition (1 × 10⁻³ M) | % Inhibition (1 × 10⁻⁴ M) |
|---|---|---|---|
| 3 | 2-hydroxybenzylidene | 82.1 | 80.5 |
| 8 | Thiophen-2-ylmethylene | 78.4 | 78.1 |
| 2 | 4-fluorobenzylidene | 65.3 | 58.9 |
| Data adapted from . |
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., COX-2 or kinases). Prioritize hydrogen bonding with triazole/thiol groups and hydrophobic interactions with m-tolyl .
- DFT calculations : Apply the B3LYP hybrid functional to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- ADME prediction : Tools like SwissADME assess bioavailability (%ABS >50% for derivatives with logP <3) .
Q. How can metal complexes of this compound enhance its pharmacological potential?
Methodological Answer:
- Synthesis : React the compound with transition metals (e.g., Cu(II), Ni(II)) in ethanol at 60°C to form octahedral complexes .
- Biological activity : Cu(II) complexes show moderate cytotoxicity (IC₅₀ = 12–18 µM) against MCF-7 and Hep-G2 cell lines via intercalation with DNA .
- Characterization : Use UV-Vis (d-d transitions at 500–600 nm) and ESR to confirm metal coordination .
Q. What in silico and in vivo strategies are recommended for toxicity profiling?
Methodological Answer:
- In silico : Use ProTox-II to predict hepatotoxicity (alert for thiol-containing compounds) and LD₅₀ values .
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines) show an LD₅₀ >2000 mg/kg, indicating low systemic toxicity .
- Mitigation : Introduce hydrophilic groups (e.g., carboxylate) to reduce bioaccumulation risks .
Q. How do substituents influence the compound’s ADME properties?
Methodological Answer:
- Lipophilicity (logP) : The m-tolyl group increases logP (~2.8), enhancing membrane permeability but reducing solubility.
- Metabolic stability : Thiophene rings are prone to CYP450 oxidation; introduce electron-withdrawing groups (e.g., -NO₂) to slow metabolism .
- Excretion : Thiol metabolites may undergo glucuronidation; monitor renal clearance in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
